molecular formula C19H16O4 B2400924 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one CAS No. 1092332-92-7

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B2400924
CAS No.: 1092332-92-7
M. Wt: 308.333
InChI Key: LGSBOEWVFOJPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is a coumarin derivative with a unique substitution pattern. The core structure consists of a 2H-chromen-2-one scaffold substituted with a phenyl group at position 4, a methyl group at position 8, and an oxiran-2-ylmethoxy (epoxide-containing) group at position 7. This compound is of interest in medicinal chemistry due to coumarin’s established role in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

8-methyl-7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12-17(22-11-14-10-21-14)8-7-15-16(9-18(20)23-19(12)15)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBOEWVFOJPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one involves several steps. One efficient method includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is then reacted with various azoles to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Major products formed from these reactions include various coumarin-derived azolyl ethanols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one exhibit significant anticancer properties. A study demonstrated that various substituted chromene derivatives showed cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has shown potential in inhibiting inflammatory pathways. Studies have suggested that chromene derivatives can modulate the activity of lipoxygenases, enzymes involved in the inflammatory response, thereby reducing inflammation . This property makes it a candidate for developing anti-inflammatory drugs.

Antioxidant Properties

Antioxidant activity is another significant application of this compound. Chromenes are known to scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored the synthesis and anticancer activity of several chromene derivatives, including 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one. The results indicated that these compounds exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory effects of chromene derivatives, researchers found that treatment with these compounds resulted in a marked decrease in pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory diseases such as arthritis .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits proliferation in cancer cells
Anti-inflammatory EffectsModulates lipoxygenase activity to reduce inflammation
Antioxidant PropertiesScavenges free radicals, protecting against oxidative stress

Mechanism of Action

The mechanism of action of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of COX enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogues differ primarily in substituent positions and functional groups, leading to variations in physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one - 4-Phenyl
- 8-Methyl
- 7-(Oxiran-2-ylmethoxy)
C19H16O4 Epoxide group enhances metabolic stability; phenyl group aids π-π interactions. N/A
6-Chloro-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one - 6-Chloro
- 7-(Oxiran-2-ylmethoxy)
C18H13ClO4 Chlorine at C6 increases electron-withdrawing effects; potential antibacterial activity.
8-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one - 7-(4-Methylphenyl-2-oxoethoxy) C25H20O4 Ketone group in substituent may alter solubility and binding affinity.
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one - 5-Hydroxy
- 2-Phenyl
C18H14O5 Hydroxy group at C5 introduces hydrogen-bonding capacity; phenyl at C2 modifies steric effects.
8-Methyl-7-(3-methylbut-2-enoxy)-4-phenylchromen-2-one - 7-(3-Methylbut-2-enoxy) C21H20O3 Alkenyl substituent increases lipophilicity; potential for metabolic oxidation.

Physicochemical Properties

  • Solubility : The epoxide group in the target compound increases polarity compared to alkenyl-substituted analogues (e.g., ), but less so than hydroxy-containing derivatives ().
  • Crystal Packing : π-π stacking between phenyl groups and chromen rings is common (e.g., ), but intramolecular C–H···O interactions in epoxide-containing compounds may reduce crystallinity .

Computational and Analytical Data

  • HRMS : High-resolution mass spectrometry confirms molecular weights, e.g., C18H13ClO4 (m/z 335.05) for the 6-chloro analogue .
  • DFT Studies : Computational models predict that the oxiran group in the target compound stabilizes the molecule via intramolecular hydrogen bonds, aligning with crystallographic data in .

Biological Activity

8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities. This compound, characterized by its unique oxirane ring and phenyl group, is part of a larger family of coumarins known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The structure of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one can be represented as follows:

C18H16O4\text{C}_{18}\text{H}_{16}\text{O}_{4}

This compound features a chromenone backbone with an oxirane substituent, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives. Specifically, 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one has shown promising results against various microbial strains.

Case Study: Antimicrobial Efficacy

A comparative study examined the efficacy of several coumarin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 6.25 to 25 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Coumarins have also been investigated for their anticancer properties. In vitro studies have suggested that 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one may induce apoptosis in cancer cell lines.

Research Findings

  • Cell Line Studies : In tests on human cancer cell lines, this compound exhibited cytotoxic effects with IC50 values indicating effective concentration levels that inhibit cell proliferation. For instance, one study reported an IC50 value of approximately 15 µM against breast cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to increased apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives can often be correlated with their structural characteristics. The presence of electron-donating groups such as methyl or methoxy enhances their activity against various biological targets.

CompoundStructural FeaturesAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
8-Methyl-7-(oxiran-2-yl)methoxyOxirane ring, methyl group6.25 - 25~15
Coumarin AHydroxy group12.5 - 50~20
Coumarin BMethoxy group10 - 30~18

Q & A

Q. What are the optimized synthetic routes for 8-methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one?

The synthesis typically involves a multi-step approach:

  • Core formation : A Pechmann condensation between a substituted phenol (e.g., 7-hydroxy-4-phenylcoumarin) and a β-ketoester under acidic conditions (e.g., H₂SO₄ or HCl) at 80–100°C for 6–8 hours .
  • Oxirane functionalization : The oxiran-2-ylmethoxy group is introduced via nucleophilic substitution using epichlorohydrin or glycidol derivatives. Reaction conditions (e.g., anhydrous K₂CO₃ in DMF, 60°C, 12 hours) are critical to avoid epoxide ring opening .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR (δ 5.2–5.4 ppm for oxirane protons, δ 160–165 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • X-ray crystallography : Single-crystal XRD with SHELXL refinement (R-factor < 0.05) resolves the planar chromen-2-one core and dihedral angles between substituents .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 336.1364 (calculated for C₂₁H₁₈O₄) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable at room temperature in dark, dry conditions for >6 months. Degrades under strong UV light (>300 nm) or in acidic/basic media (pH < 3 or >10), with epoxide ring-opening observed .
  • Storage : Argon-sealed vials at –20°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. What is the role of the oxiran-2-ylmethoxy substituent in modulating biological activity?

The oxirane group enhances reactivity via:

  • Electrophilic sites : The strained epoxide ring participates in nucleophilic attacks (e.g., by thiols in enzyme active sites), enabling covalent binding to targets like cyclooxygenase-2 (COX-2) .
  • Metabolic stability : Compared to linear ethers, the oxirane group reduces hepatic clearance in vitro (t₁/₂ > 120 minutes in human microsomes) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve oxirane substitution yields (~75%) vs. non-polar solvents (~50%) .
  • Catalyst choice : Anhydrous K₂CO₃ outperforms NaH in minimizing side reactions (e.g., hydrolysis) .
  • Validation : Replicate studies using standardized HPLC protocols (C18 column, acetonitrile/water mobile phase) .

Q. How is SHELXL employed in crystallographic refinement of this compound?

SHELXL is used to:

  • Model disorder : Refine split positions for flexible oxirane groups (occupancy ratios 0.7:0.3) .
  • Handle twinning : Apply TWIN/BASF commands for non-merohedral twinning common in coumarin derivatives .
  • Validate H-bonding : Distance-angle restraints for O–H···O interactions (2.6–2.8 Å, 150–160°) .

Q. What computational strategies predict the compound’s reactivity and pharmacokinetics?

  • DFT calculations : Gaussian 09 at B3LYP/6-311G(d,p) level computes frontier orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic reactivity at the epoxide .
  • ADMET prediction : SwissADME estimates moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk (Probability = 0.72) .

Q. How to design experiments assessing its interaction with biological targets?

  • Enzyme assays : Measure IC₅₀ against COX-2 using fluorogenic substrates (e.g., DCFH-DA) in recombinant enzyme systems .
  • Molecular docking : AutoDock Vina simulates binding poses in COX-2’s hydrophobic pocket (binding energy < –8.5 kcal/mol) .
  • Cellular uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.